molecular formula C27H46O3 B1682351 Yakkasterone CAS No. 13027-33-3

Yakkasterone

Cat. No.: B1682351
CAS No.: 13027-33-3
M. Wt: 418.7 g/mol
InChI Key: SJZZRXMQSAXCFD-ZUDGWCDOSA-N
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Mechanism of Action

Target of Action

Yakkasterone, also known as 5|A-hydroxy-6-keto Cholesterol, is a type of oxysterol, which is a derivative of cholesterol . Oxysterols are known to interact with several receptors, including liver X receptors (LXRs) and farnesoid X receptors (FXRs), which play crucial roles in lipid metabolism and inflammation .

Mode of Action

It is known that oxysterols, including this compound, can act as ligands for lxrs and fxrs . Upon binding to these receptors, they can modulate the transcription of target genes involved in lipid metabolism, inflammation, and other processes .

Biochemical Pathways

This compound is a metabolite of cholesterol-5,6-epoxides . These epoxides are hydrolyzed by cholesterol epoxide hydrolase (ChEH) into cholestane-3β,5α,6β-triol, which is then dehydrogenated by 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) into this compound . This process is part of the complex cholesterol metabolism pathway, which plays a crucial role in maintaining cellular homeostasis .

Pharmacokinetics

Its metabolism and excretion would likely involve hepatic processes and biliary excretion, similar to other sterols .

Result of Action

Given its potential role as a ligand for lxrs and fxrs, it may influence the expression of genes involved in lipid metabolism, inflammation, and other processes . This could potentially impact cellular functions and overall physiological homeostasis.

Action Environment

Environmental factors that could influence the action of this compound include diet, as dietary intake of cholesterol could potentially influence the levels of this compound and other oxysterols in the body . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of this compound, although specific studies on these aspects are lacking.

Biochemical Analysis

Biochemical Properties

Yakkasterone interacts with various enzymes and proteins in the body. It is a major metabolite of cholesterol-5,6-epoxides, which are hydrolyzed by cholesterol epoxide hydrolase (ChEH) into cholestane-3β,5α,6β-triol. This is then dehydrogenated by 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) into this compound . The nature of these interactions involves enzymatic hydrolysis and dehydrogenation.

Cellular Effects

This compound has been found to influence cell function in various ways. It inhibits cholesterol synthesis in cells, with an IC50 of 350 nM . This suggests that this compound may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism, given the central role of cholesterol in these processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Its inhibition of cholesterol synthesis suggests that it may bind to and inhibit the enzymes involved in this pathway .

Metabolic Pathways

This compound is involved in the metabolic pathway of cholesterol-5,6-epoxides . It interacts with enzymes such as ChEH and 11β-HSD2 in this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: Yakkasterone can be synthesized through various chemical reactions involving cholesterol as the starting material. The synthesis typically involves the oxidation of cholesterol to form 5α-hydroxy-6-keto cholesterol, followed by further chemical modifications to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and solvents to facilitate the chemical transformations required to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Yakkasterone undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Conversion of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions.

Major Products Formed: The major products formed from these reactions include various hydroxylated and ketonated derivatives of this compound, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

Yakkasterone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Cholesterol: The primary precursor of Yakkasterone.

    5α-Hydroxy-6-keto cholesterol: An intermediate in the synthesis of this compound.

    Other Steroid Compounds: Compounds with similar structures and biological activities.

Uniqueness of this compound: this compound is unique due to its specific chemical structure and its formation during the exposure of lung epithelial cells to ozone. This distinct formation pathway and its potential therapeutic applications set it apart from other similar steroid compounds .

Properties

IUPAC Name

(3S,5R,8S,9S,10R,13R,14S,17R)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-23,28,30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZZRXMQSAXCFD-ZCBMJONGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@]4([C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926658
Record name 3,5-Dihydroxycholestan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13027-33-3
Record name 3β,5α-Dihydroxycholestan-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13027-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yakkasterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013027333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxycholestan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YAKKASTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7G6S09N3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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